molecular formula C8H13FO2 B13795449 6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)

6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)

Cat. No.: B13795449
M. Wt: 160.19 g/mol
InChI Key: ARLRMCKUUXVSJE-CSMHCCOUSA-N
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Description

6,8-Dioxabicyclo[321]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI) is a bicyclic compound with a unique structure that includes a dioxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI) typically involves a series of reactions, including N-allylic substitution, Diels–Alder cyclization, and intramolecular ketalization. These reactions are often promoted by metal-organo relay catalysis involving palladium/phosphoric acid or palladium/halogen-bonding catalytic systems .

Industrial Production Methods

The use of efficient and convenient protocols to construct the 6,8-dioxabicyclo[3.2.1]octane skeleton remains a challenging task .

Chemical Reactions Analysis

Types of Reactions

6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to changes in cellular processes and functions .

Properties

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

(1S,2R,5S)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C8H13FO2/c1-7-5-10-8(2,11-7)4-3-6(7)9/h6H,3-5H2,1-2H3/t6-,7+,8+/m1/s1

InChI Key

ARLRMCKUUXVSJE-CSMHCCOUSA-N

Isomeric SMILES

C[C@@]12CC[C@H]([C@@](O1)(CO2)C)F

Canonical SMILES

CC12CCC(C(O1)(CO2)C)F

Origin of Product

United States

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